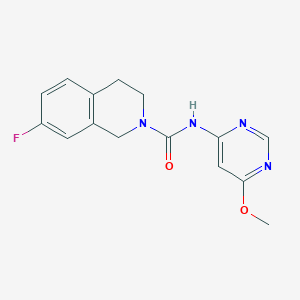
7-fluoro-N-(6-methoxypyrimidin-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-fluoro-N-(6-methoxypyrimidin-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide, also known as FIPI, is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FIPI has been shown to inhibit the activity of phospholipase D (PLD), an enzyme that plays a critical role in regulating cellular signaling pathways.
Mécanisme D'action
7-fluoro-N-(6-methoxypyrimidin-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide inhibits the activity of PLD by binding to its catalytic domain, which prevents the enzyme from catalyzing the hydrolysis of phosphatidylcholine to generate phosphatidic acid. This results in a decrease in the levels of phosphatidic acid, which is a key signaling molecule that regulates a variety of cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Inhibition of PLD activity by this compound has been shown to decrease cell proliferation, induce apoptosis, and inhibit cell migration and invasion. Additionally, this compound has been shown to decrease the production of pro-inflammatory cytokines and chemokines, which suggests that it may have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
7-fluoro-N-(6-methoxypyrimidin-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized, and it has been shown to be specific for PLD. Additionally, this compound has been shown to have low toxicity in vitro and in vivo. However, one limitation of this compound is that it has relatively low potency compared to other PLD inhibitors, which may limit its utility in certain experimental settings.
Orientations Futures
There are several future directions for research on 7-fluoro-N-(6-methoxypyrimidin-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide. One potential area of investigation is the development of more potent PLD inhibitors based on the structure of this compound. Additionally, further studies are needed to determine the efficacy of this compound in animal models of various diseases. Finally, the potential use of this compound in combination with other drugs or therapies should be explored to determine whether it can enhance their efficacy.
Méthodes De Synthèse
7-fluoro-N-(6-methoxypyrimidin-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide is a synthetic compound that can be prepared using a multistep synthesis method. The synthesis involves the reaction of 6-methoxypyrimidin-4-amine with 2-bromo-3-fluoro-1H-isoquinoline-4-carboxylic acid to form the intermediate product, which is then treated with triphosgene and methanol to yield the final product, this compound.
Applications De Recherche Scientifique
7-fluoro-N-(6-methoxypyrimidin-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide has been extensively studied in the field of scientific research due to its potential therapeutic applications. It has been shown to inhibit the activity of PLD, which is involved in a variety of cellular processes such as membrane trafficking, cytoskeletal rearrangement, and cell proliferation. As a result, this compound has been investigated as a potential treatment for various diseases such as cancer, inflammation, and neurodegenerative disorders.
Propriétés
IUPAC Name |
7-fluoro-N-(6-methoxypyrimidin-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2/c1-22-14-7-13(17-9-18-14)19-15(21)20-5-4-10-2-3-12(16)6-11(10)8-20/h2-3,6-7,9H,4-5,8H2,1H3,(H,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOACETWHZFAOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC(=O)N2CCC3=C(C2)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(1,3-Dihydro-2-benzofuran-5-ylmethylamino)propyl]benzenesulfonamide](/img/structure/B7648488.png)
![N-[3-(hydroxymethyl)pentan-3-yl]-3,4-dihydro-1H-isochromene-1-carboxamide](/img/structure/B7648493.png)

![Methyl 2-[(2-amino-2-oxoethyl)amino]-2-naphthalen-2-ylacetate](/img/structure/B7648506.png)
![5-bromo-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]benzonitrile](/img/structure/B7648518.png)
![N-methyl-4-[2-(3-methylphenyl)acetyl]morpholine-2-carboxamide](/img/structure/B7648548.png)
![5-bromo-2-[[(2R)-2-hydroxypropyl]amino]benzonitrile](/img/structure/B7648553.png)
![7-Cyclopentyl-2-phenyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-1,3-dione](/img/structure/B7648556.png)
![2-Phenyl-2-[(5-phenyl-1,2,4-oxadiazol-3-yl)methylamino]ethanol](/img/structure/B7648574.png)
![3-(2,6-Dimethyloxan-4-yl)-1-(2-hydroxyethyl)-1-[(4-methylphenyl)methyl]urea](/img/structure/B7648580.png)
![2-[(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methylamino]-2-phenylethanol](/img/structure/B7648584.png)
![1-[1-[4-(3-Fluorophenyl)butan-2-yl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7648587.png)
![N-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)methyl]-1-pyridin-4-ylethanamine](/img/structure/B7648594.png)
![2-[4-(3-Fluorophenyl)butan-2-yl-methylamino]ethanol](/img/structure/B7648605.png)